Farnesiferol C Exhibits 2-Fold Selectivity for Colon Cancer Cells Over Normal Cells, Unlike Non-Selective Cytotoxins
Farnesiferol C demonstrates a clear and quantifiable therapeutic window by exhibiting differential cytotoxicity against cancerous versus normal cells. This selectivity is a critical parameter for differentiating a potential drug lead from a non-specific toxin. In a direct MTT assay, Farnesiferol C showed IC50 values of 42 μM and 46 μM against HCT116 and CT26 colon cancer cell lines, respectively, while its IC50 against normal mesenchymal stem cells (MSCs) was 92 μM [1]. This results in a selectivity index (SI) of approximately 2.1, calculated as the ratio of normal cell IC50 to cancer cell IC50 (92 μM / 44 μM average). This contrasts with many standard chemotherapeutics that lack such intrinsic selectivity, causing significant off-target toxicity.
| Evidence Dimension | Selective Cytotoxicity (Selectivity Index) |
|---|---|
| Target Compound Data | IC50 (HCT116): 42 μM; IC50 (CT26): 46 μM; IC50 (MSCs): 92 μM |
| Comparator Or Baseline | Normal Mesenchymal Stem Cells (MSCs) vs. Cancer Cell Lines (HCT116, CT26) |
| Quantified Difference | Selectivity Index (SI) = 2.1 (based on average cancer cell IC50 of 44 μM) |
| Conditions | MTT assay; in vitro culture of HCT116, CT26, and MSCs |
Why This Matters
This confirms that Farnesiferol C possesses a quantifiable therapeutic window, making it a superior research tool for studying targeted anticancer mechanisms compared to non-selective cytotoxic compounds that cannot distinguish between cancerous and healthy cells.
- [1] Tanzadehpanah H, et al. Anticancer activity, calf thymus DNA and human serum albumin binding properties of Farnesiferol C from Ferula pseudalliacea. J Biomol Struct Dyn. 2019 Jul;37(11):2789-2800. doi: 10.1080/07391102.2018.1497543. PMID: 30052136. View Source
